molecular formula C21H20O10 B8196075 Emodin 6-O-|A-D-glucoside

Emodin 6-O-|A-D-glucoside

Cat. No.: B8196075
M. Wt: 432.4 g/mol
InChI Key: UBVJENDWBOVRBS-JNHRPPPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emodin 6-O-|A-D-glucoside is a naturally occurring anthraquinone derivative found in various plant species, particularly in Reynoutria japonica. This compound has garnered significant attention due to its potent anti-inflammatory and barrier-protective effects. It is known for its ability to inhibit high-glucose-induced vascular inflammation, making it a promising candidate for therapeutic applications in conditions such as diabetes and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emodin 6-O-|A-D-glucoside typically involves the glycosylation of emodin with glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glucosyltransferases, which facilitate the transfer of glucose to the hydroxyl group of emodin. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources such as Reynoutria japonica, followed by purification processes. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes are also being explored .

Chemical Reactions Analysis

Types of Reactions: Emodin 6-O-|A-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Emodin 6-O-|A-D-glucoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

    Biology: The compound’s anti-inflammatory properties make it a valuable tool for studying vascular inflammation and related cellular pathways.

    Medicine: this compound shows potential in treating diabetic complications and atherosclerosis due to its ability to inhibit high-glucose-induced vascular inflammation.

Mechanism of Action

The mechanism of action of Emodin 6-O-|A-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. This inhibition reduces the expression of adhesion molecules and reactive oxygen species formation, thereby attenuating vascular inflammation. Additionally, this compound modulates the endothelial protein C receptor pathway, further contributing to its anti-inflammatory and barrier-protective effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. This modification also contributes to its potent anti-inflammatory and barrier-protective effects, making it a unique and valuable compound for therapeutic applications .

Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVJENDWBOVRBS-JNHRPPPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34298-85-6
Record name Glucoemodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34298-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Emodin 6-O-|A-D-glucoside
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